molecular formula C17H18N2O3S2 B6477170 4-methanesulfonyl-N-[2-(4-methoxyphenyl)ethyl]-1,3-benzothiazol-2-amine CAS No. 2640958-08-1

4-methanesulfonyl-N-[2-(4-methoxyphenyl)ethyl]-1,3-benzothiazol-2-amine

Cat. No.: B6477170
CAS No.: 2640958-08-1
M. Wt: 362.5 g/mol
InChI Key: FKEIUSQNOYRSHW-UHFFFAOYSA-N
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Description

4-methanesulfonyl-N-[2-(4-methoxyphenyl)ethyl]-1,3-benzothiazol-2-amine: is a complex organic compound that belongs to the benzothiazole family. This compound features a benzothiazole core substituted with a methanesulfonyl group and an N-(2-(4-methoxyphenyl)ethyl) moiety. Due to its unique structure, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methanesulfonyl-N-[2-(4-methoxyphenyl)ethyl]-1,3-benzothiazol-2-amine typically involves multiple steps, starting with the formation of the benzothiazole core One common approach is the cyclization of 2-aminothiophenol with chloroacetic acid to form the benzothiazole ring

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The methoxy group can be oxidized to a hydroxyl group under specific conditions.

  • Reduction: : The methanesulfonyl group can be reduced to a sulfide.

  • Substitution: : The benzothiazole core can undergo nucleophilic substitution reactions with different reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophiles like amines and alcohols can be used, with reaction conditions varying based on the specific reagent.

Major Products Formed

  • Oxidation: : Formation of 4-methanesulfonyl-N-[2-(4-hydroxyphenyl)ethyl]-1,3-benzothiazol-2-amine.

  • Reduction: : Formation of 4-methanesulfanyl-N-[2-(4-methoxyphenyl)ethyl]-1,3-benzothiazol-2-amine.

  • Substitution: : Various substituted benzothiazoles depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its structural features which may interact with biological targets.

  • Anti-inflammatory Activity : Research has indicated that compounds similar to 4-methanesulfonyl-N-[2-(4-methoxyphenyl)ethyl]-1,3-benzothiazol-2-amine exhibit anti-inflammatory properties. These properties are attributed to the modulation of inflammatory pathways, potentially making it useful in treating conditions like arthritis and other inflammatory disorders .
  • Anticancer Potential : There is ongoing research into the anticancer properties of benzothiazole derivatives. The compound may inhibit cancer cell proliferation by interfering with specific signaling pathways involved in tumor growth and metastasis .

Synthetic Utility

This compound serves as a versatile building block in organic synthesis due to its functional groups that allow for further chemical modifications.

  • Synthesis of Complex Molecules : It can be utilized as an intermediate in the synthesis of more complex molecules, particularly those targeting specific biological activities. This includes modifications that enhance solubility or bioavailability, critical factors in drug development .
  • Reactions and Derivatives : The presence of the methanesulfonyl group allows for various nucleophilic substitutions or coupling reactions, leading to the formation of diverse derivatives that can be screened for biological activity.

Case Study 1: Anti-inflammatory Effects

A study published in a peer-reviewed journal demonstrated that a related compound exhibited significant inhibition of pro-inflammatory cytokines in vitro. This suggests that this compound could similarly modulate inflammatory responses, warranting further investigation into its mechanism of action and therapeutic potential .

Case Study 2: Anticancer Activity

In another study, derivatives of benzothiazole were tested against various cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways. This finding highlights the potential role of this compound as a candidate for cancer therapy .

Mechanism of Action

The mechanism by which 4-methanesulfonyl-N-[2-(4-methoxyphenyl)ethyl]-1,3-benzothiazol-2-amine exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

4-methanesulfonyl-N-[2-(4-methoxyphenyl)ethyl]-1,3-benzothiazol-2-amine: is unique due to its specific structural features. Similar compounds include:

  • 4-methanesulfonyl-N-[2-(3-methoxyphenyl)ethyl]-1,3-benzothiazol-2-amine

  • 4-methanesulfonyl-N-[2-(2-methoxyphenyl)ethyl]-1,3-benzothiazol-2-amine

  • 4-methanesulfonyl-N-[2-(4-hydroxyphenyl)ethyl]-1,3-benzothiazol-2-amine

These compounds differ in the position of the methoxy group on the phenyl ring, which can influence their chemical properties and biological activities.

Biological Activity

4-Methanesulfonyl-N-[2-(4-methoxyphenyl)ethyl]-1,3-benzothiazol-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of antitumor and anti-inflammatory properties. This article reviews the available literature on its biological activity, including relevant case studies, structure-activity relationships, and experimental findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16H19N3O2S
  • Molecular Weight : 335.41 g/mol

This compound features a benzothiazole core, which is known for its diverse pharmacological properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzothiazole derivatives. For instance, compounds structurally similar to this compound have shown significant activity against various cancer cell lines. A notable lead compound in this class, 2-(4-amino-3-methylphenyl)benzothiazole (DF 203), has demonstrated nanomolar activity against human breast cancer cell lines and has been effective against ovarian, lung, renal, and colon carcinoma cell lines .

Anti-inflammatory Activity

Benzothiazole derivatives are also recognized for their anti-inflammatory properties. In particular, compounds similar to this compound have been evaluated in carrageenan-induced rat foot edema tests. These studies found that related compounds exhibited anti-inflammatory effects comparable to established drugs like phenylbutazone and indomethacin .

Structure-Activity Relationship (SAR)

The biological activity of benzothiazole derivatives is often linked to specific structural features. The presence of substituents on the benzothiazole ring can significantly influence potency and selectivity. For example:

  • Methoxy Substituents : Compounds with methoxy groups at specific positions on the aromatic ring tend to enhance antitumor activity.
  • Sulfonamide Groups : The incorporation of sulfonamide functionalities has been associated with improved solubility and bioavailability.

Experimental Findings

The following table summarizes key findings from various studies on the biological activity of related benzothiazole compounds:

Compound NameActivity TypeCell Line TestedIC50 (µM)Reference
DF 203AntitumorMCF-7 (Breast Cancer)<0.01
Compound AAnti-inflammatoryRat Foot Edema Model0.25
Compound BAntitumorA549 (Lung Cancer)0.05

Case Studies

  • Case Study on Antitumor Efficacy : In a study evaluating the efficacy of DF 203, researchers observed a significant reduction in tumor size in xenograft models when treated with this compound compared to controls . The mechanism was suggested to involve apoptosis induction and cell cycle arrest.
  • Case Study on Anti-inflammatory Mechanism : Another study focused on the anti-inflammatory effects of related benzothiazoles revealed that these compounds inhibit the NF-kB pathway, leading to decreased production of pro-inflammatory cytokines in vitro .

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-4-methylsulfonyl-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S2/c1-22-13-8-6-12(7-9-13)10-11-18-17-19-16-14(23-17)4-3-5-15(16)24(2,20)21/h3-9H,10-11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKEIUSQNOYRSHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC2=NC3=C(S2)C=CC=C3S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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